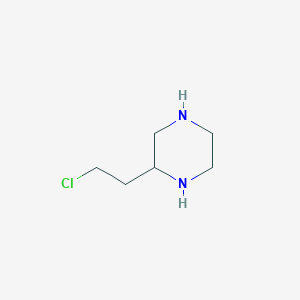
2-(2-Chloroethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroethyl)piperazine is an organic compound with the molecular formula C6H13ClN2 It is a derivative of piperazine, where one of the hydrogen atoms on the nitrogen is replaced by a 2-chloroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2-Chloroethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the direct alkylation of piperazine with 2-chloroethyl chloride. This reaction is usually carried out in an organic solvent like dichloromethane, with a base such as potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloroethyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azidoethylpiperazine, thiocyanatoethylpiperazine, and methoxyethylpiperazine.
Oxidation: Products include N-oxide derivatives.
Reduction: Products include ethylpiperazine.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroethyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anticancer and antiviral agents.
Biological Studies: The compound is employed in studies involving the modification of biomolecules and the investigation of biological pathways.
Industrial Chemistry: It serves as a building block for the synthesis of various industrial chemicals, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of 2-(2-Chloroethyl)piperazine depends on its application. In medicinal chemistry, it often acts as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the inhibition of cellular processes and induce cytotoxic effects, which are useful in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
2-(2-Chloroethyl)piperazine can be compared with other similar compounds such as:
1,4-Bis(2-chloroethyl)piperazine: This compound has two chloroethyl groups and is used in similar applications but with different reactivity and potency.
2-(2-Bromoethyl)piperazine: The bromine analog has different reactivity due to the nature of the leaving group.
2-(2-Hydroxyethyl)piperazine: This compound has a hydroxyl group instead of a chloro group, leading to different chemical properties and applications.
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, biological research, and industrial processes. Its unique reactivity and ability to undergo various chemical transformations make it a valuable tool in scientific research and industrial production.
Eigenschaften
Molekularformel |
C6H13ClN2 |
|---|---|
Molekulargewicht |
148.63 g/mol |
IUPAC-Name |
2-(2-chloroethyl)piperazine |
InChI |
InChI=1S/C6H13ClN2/c7-2-1-6-5-8-3-4-9-6/h6,8-9H,1-5H2 |
InChI-Schlüssel |
HHDTZOBGKFPIJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(CN1)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(Morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12120155.png)
![7-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12120156.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12120177.png)
![2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B12120181.png)



![2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12120204.png)

![Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12120214.png)
![2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120216.png)
![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide](/img/structure/B12120217.png)
